BenchChemオンラインストアへようこそ!

NMS-P515

PARP-1 inhibitor stereospecific binding SPR kinetics

Select this validated (S)-enantiomer to eliminate the confounding effects of the weakly active (R)-enantiomer (Kd 1.76 μM), ensuring accurate target engagement data. NMS-P515 provides a >10,000-fold selectivity window over PARP-2/3 and TNKS-1, a profile not found in clinical PARP inhibitors. With proven in vivo oral bioavailability (78%) and monotherapy efficacy (48% TGI), stored material is guaranteed stable with no racemization over 24 hours in plasma, under rigorous stereochemical integrity.

Molecular Formula C21H29N3O2
Molecular Weight 355.5 g/mol
Cat. No. B8609429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P515
Molecular FormulaC21H29N3O2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4
InChIInChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1
InChIKeyOYGLTKXMFGWXJT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMS-P515 Compound Profile: Stereospecific PARP-1 Inhibitor with Distinct Pharmacological Fingerprint for Research Procurement


NMS-P515, chemically designated as (S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide (CAS: 1262395-13-0), is a stereospecific isoindolinone-based inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) [1]. The compound emerged from chiral resolution studies of a racemic parent scaffold, where the (S)-enantiomer demonstrated substantially higher target engagement than its (R)-counterpart [1]. NMS-P515 inhibits PARP-1 in biochemical fluorescence polarization assays with a Kd of 0.016 μM and suppresses cellular poly(ADP-ribose) formation in HeLa cells with an IC50 of 0.027 μM [1].

Why NMS-P515 Cannot Be Substituted with Racemic Mixtures or Alternative PARP Inhibitors Without Experimental Validation


The PARP inhibitor landscape includes marketed agents such as olaparib, rucaparib, niraparib, and talazoparib, each possessing distinct pharmacological profiles and selectivity signatures across the 17-member PARP family [1]. Within the isoindolinone carboxamide series, the racemic parent compound (±)-13 exhibits comparable biochemical potency to NMS-P515 but differs markedly in pharmacokinetic exposure, solubility, and in vivo efficacy when administered at equivalent doses [2]. Most critically, the (R)-enantiomer of NMS-P515 displays approximately 44-fold weaker binding affinity (Kd = 1.76 μM) and 6-fold reduced cellular potency (IC50 = 0.162 μM) compared to the (S)-enantiomer [2]. Consequently, substitution with racemic mixtures or alternative PARP-1 inhibitors without systematic cross-validation introduces uncontrolled variables in target engagement, off-target PARP family member inhibition, and ADME behavior that can irreproducibly alter experimental outcomes.

NMS-P515 Procurement Evidence: Quantified Differentiation from Enantiomer (R)-13 and Racemic (±)-13 in Biochemical, Cellular, Pharmacokinetic, and In Vivo Efficacy Assays


NMS-P515 (S)-Enantiomer Binding Affinity Versus (R)-Enantiomer in Surface Plasmon Resonance (SPR) Assay

NMS-P515, the (S)-enantiomer of the isoindolinone carboxamide series, binds PARP-1 with 110-fold higher affinity than the (R)-enantiomer as measured by surface plasmon resonance (SPR). The co-crystal structure reveals that the C1 methyl group of (R)-13 points toward Tyr896, forcing a ~10° outward rotation of the molecule and resulting in poorer binding site complementarity relative to NMS-P515 [1].

PARP-1 inhibitor stereospecific binding SPR kinetics

NMS-P515 Cellular PARylation Inhibition Potency Relative to (R)-Enantiomer and Racemic (±)-13

In HeLa cells treated with hydrogen peroxide to induce PAR formation, NMS-P515 suppresses poly(ADP-ribose) synthesis with an IC50 of 0.027 μM, representing a 6-fold improvement in cellular potency compared to the (R)-enantiomer and a 1.85-fold improvement over the racemic mixture (±)-13 [1].

cellular PAR assay DNA damage response PARP-1 inhibition

NMS-P515 Selectivity Profile: PARP-1 Versus PARP-2, PARP-3, and TNKS-1 in Fluorescence Polarization Assays

NMS-P515 demonstrates high selectivity for PARP-1 over PARP-2, PARP-3, and TNKS-1, with Kd values exceeding 10 μM for each of these off-target enzymes. This selectivity profile mirrors that of the racemic mixture (±)-13 and the (R)-enantiomer [1]. By comparison, clinically approved PARP inhibitors exhibit varying selectivity signatures: olaparib inhibits PARP-2 with IC50 of approximately 1 nM, veliparib inhibits PARP-2 with Ki of 2.9 nM, and talazoparib inhibits PARP-2 with Ki of 0.85 nM [2].

PARP family selectivity tankyrase off-target profiling

NMS-P515 Pharmacokinetic Parameters Versus Racemic (±)-13 Following Oral Administration in Mice

In Harlan Nu/Nu mice, NMS-P515 exhibits distinct pharmacokinetic behavior compared to its racemic parent (±)-13 following oral administration at 10 mg/kg. NMS-P515 shows lower peak plasma concentration and total exposure, with an oral bioavailability of 78% compared to 100% for (±)-13 [1]. Notably, NMS-P515 clearance and volume of distribution were approximately twice those of the racemate, indicating stereochemistry-dependent differences in tissue distribution and elimination [1].

oral bioavailability pharmacokinetics in vivo exposure

NMS-P515 Aqueous Solubility at Neutral pH Versus Racemic (±)-13

NMS-P515 exhibits improved aqueous solubility at neutral pH compared to its corresponding racemate, with measured solubility exceeding 225 μM at pH 7.4 [1]. This stereochemistry-dependent solubility advantage is accompanied by slightly lower plasma protein binding relative to (±)-13 [1].

aqueous solubility formulation biopharmaceutical properties

NMS-P515 In Vivo Antitumor Efficacy: Monotherapy and Temozolomide Combination in BRCA2-Mutated Pancreatic Cancer Xenograft Model

In the Capan-1 BRCA2-mutated pancreatic cancer xenograft model, NMS-P515 administered orally at 80 mg/kg once daily for 12 days achieved maximal tumor growth inhibition (TGI) of 48% as monotherapy, with maximum body weight loss of 6% [1]. When combined with temozolomide, tumor growth inhibition increased to 79% [1].

BRCA2-mutated cancer xenograft combination therapy in vivo efficacy

NMS-P515 Research Applications: Validated Use Cases Based on Quantitative Differentiation Evidence


Stereochemistry-Dependent PARP-1 Pharmacology Studies Requiring Enantiopure Reference Compound

NMS-P515 serves as the validated (S)-enantiomer reference standard for isoindolinone-based PARP-1 inhibitor research, with documented 110-fold binding affinity advantage over (R)-13 (Kd 0.016 μM vs 1.76 μM) and 6-fold cellular potency improvement (IC50 0.027 μM vs 0.162 μM) [1]. Researchers investigating stereochemistry-activity relationships in PARP-1 inhibition require enantiopure NMS-P515 rather than racemic (±)-13 to avoid the confounding influence of the weakly active (R)-enantiomer on potency measurements and co-crystallization studies.

PARP-1-Selective Inhibition Without PARP-2 or Tankyrase Off-Target Engagement

For experiments requiring clean PARP-1 inhibition with minimal PARP-2, PARP-3, or TNKS-1 cross-reactivity, NMS-P515 offers Kd values exceeding 10 μM for each off-target enzyme [1]. This selectivity window (>10,000-fold) contrasts with clinical PARP inhibitors olaparib, veliparib, and talazoparib, which potently inhibit PARP-2 with Ki/IC50 values in the low nanomolar range . Studies aimed at isolating PARP-1-specific phenotypes from PARP-2-mediated effects therefore benefit from NMS-P515's unique selectivity fingerprint.

In Vivo Efficacy Studies in BRCA2-Mutated Xenograft Models with Defined Pharmacokinetic Parameters

NMS-P515 is validated for in vivo use in BRCA2-mutated xenograft models, with published pharmacokinetic parameters (oral bioavailability 78%, Cmax 1.4 μM, AUC∞ 4.9 μM·h at 10 mg/kg in mice) and efficacy benchmarks (48% TGI monotherapy, 79% TGI with temozolomide at 80 mg/kg/day × 12 days) in the Capan-1 pancreatic cancer model [1]. Researchers should note that NMS-P515 exposure differs from racemic (±)-13 (AUC 2.75-fold lower) and adjust dosing regimens accordingly rather than extrapolating from racemate PK data.

Cellular PARylation Assays Requiring Validated Positive Control with Documented IC50

NMS-P515 provides a well-characterized positive control for cellular PAR formation assays, with a published IC50 of 0.027 μM in hydrogen peroxide-stimulated HeLa cells [1]. The compound's stereochemical integrity has been confirmed stable across pH 1.5-10 for 24 hours and in human plasma at 37°C for 24 hours with no detectable racemization [1], ensuring that stored material maintains the expected potency profile throughout experimental use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMS-P515

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.